molecular formula C29H36O16 B1678514 Plantamajoside CAS No. 104777-68-6

Plantamajoside

Cat. No. B1678514
M. Wt: 640.6 g/mol
InChI Key: KFEFLPDKISUVNR-QJEHNBJNSA-N
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Description

Plantamajoside is a phenylpropanoid glycoside that can be extracted from Plantago asiatica L., Plantaginaceae . It is one of the most extensively researched compounds due to its strong affinity and potency with diverse biological functions and significant therapeutic potential . It possesses anti-tumor, anti-inflammatory, diuretic, wound-healing, anti-asthmatic, hepatoprotective, anti-aging, and neuroprotective activities and is effective for acute lung injury and acute spinal cord injury .


Synthesis Analysis

Plantamajoside is a bioactive caffeic acid sugar ester derivative that belongs to the active redox agents known as polyphenolics . This compound was isolated for the first time from the cell culture of the Chinese medicinal herb Rehmannia glutinosa (Gaertn.) DC., Plantaginaceae . Nowadays, plantamajoside is mainly isolated from another Chinese medicinal herb Plantago asiatica L., Plantaginaceae .


Molecular Structure Analysis

The molecular formula of Plantamajoside is C29H36O16 . Its exact mass is 640.20 and its molecular weight is 640.591 .


Chemical Reactions Analysis

Plantamajoside has been shown to inhibit cell metastasis, proliferation, and cell cycle distribution, in hepatocellular carcinoma (HCC) cells . It can reduce the gelatinase activity of MMP9 and MMP2 .


Physical And Chemical Properties Analysis

Plantamajoside has a boiling point of 953.0±65.0 °C (Predicted), a density of 1.66, and it is soluble in methanol and water . It is stored at 2-8°C .

Scientific Research Applications

Bioactive Properties and Pharmacological Potential

Plantamajoside, a bioactive caffeic acid derivative found in various plant species, exhibits several biological properties with significant pharmacological potential. It is a protective agent against ultraviolet light in plants and acts as an antioxidant with very low toxicity. Additionally, plantamajoside has potential as a biomarker in chemotaxonomical studies and as a new drug compound (Ravn, Mondolot, Kelly, & Lykke, 2015).

Therapeutic Applications

Plantamajoside has shown promise in therapeutic applications, such as ameliorating lipopolysaccharide-induced acute lung injury by suppressing NF-κB and MAPK activation (Wu, Zhao, Jiang, Chen, Zhu, Qiu, Li, & Deng, 2016). It also has demonstrated anti-inflammatory effects in human gingival fibroblasts, indicating potential for periodontitis treatment (Liu, Huang, He, Song, Peng, Chen, & Wu, 2019). Additionally, plantamajoside has been found to protect human umbilical vein endothelial cells from dysfunction induced by advanced glycation end-products, suggesting its role in preventing endothelial dysfunction (Son, Nam, Hong, Kim, & Lee, 2017).

Antibacterial Activity

Plantamajoside also exhibits antibacterial activity. Its structure was deduced to be a phenylpropanoid glycoside with significant inhibitory effects on several plant pathogenic bacteria and common strains like E. coli and S. aureus (Ravn & Brimer, 1988).

Pharmacokinetics

The pharmacokinetic properties of plantamajoside have been studied, providing a basis for understanding its bioactivity and supporting further research (Li, Gan, Li, Deng, Zhang, & Deng, 2014).

Anticancer Properties

In the context of cancer treatment, plantamajoside has been evaluated for its effects on acute myeloid leukemia cells, showing that it suppresses proliferation via the NF-κB and PI3K/AKT signaling pathways (Zhou, Wang, Wu, & Yang, 2022). It also inhibits lipopolysaccharide-induced epithelial-mesenchymal transition in esophageal squamous cell carcinoma cells (Li, Chen, Li, Gao, Shi, & Zhao, 2018).

Role in Plant Physiology

Additionally, plantamajoside's role in plant physiology, such as its impact on photosynthesis and C/N ratio in medicinal plants, has been studied, demonstrating that increased water supply enhances plantamajoside accumulation in Plantago depressa Willd (Li, Bai, Zhang, & Li, 2016).

Safety And Hazards

Plantamajoside should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Plantamajoside . It is also advised to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O16/c30-11-19-22(37)23(38)24(39)29(42-19)45-27-25(40)28(41-8-7-14-2-5-16(33)18(35)10-14)43-20(12-31)26(27)44-21(36)6-3-13-1-4-15(32)17(34)9-13/h1-6,9-10,19-20,22-35,37-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23+,24-,25-,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFLPDKISUVNR-QJEHNBJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317348
Record name Plantamajoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plantamajoside

CAS RN

104777-68-6
Record name Plantamajoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104777-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plantamajoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104777686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plantamajoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
965
Citations
HW Ravn, L Mondolot, MT Kelly, AM Lykke - Phytochemistry Letters, 2015 - Elsevier
… Plantamajoside is used as a biomarker in chemotaxonomical studies, and … , plantamajoside can also be industrially synthesized. This review aims to give an overview of plantamajoside …
Number of citations: 30 www.sciencedirect.com
Y Li, L Gan, GQ Li, L Deng, X Zhang, Y Deng - Journal of pharmaceutical …, 2014 - Elsevier
Plantago asiatica is a medicinal and dietary plant rich in polyphenolic compounds such as phenylpropanoid glycosides plantamajoside and acteoside. The aims of the present study …
Number of citations: 52 www.sciencedirect.com
H Wu, G Zhao, K Jiang, X Chen, Z Zhu, C Qiu… - International …, 2016 - Elsevier
… have investigated the effects of plantamajoside on LPS-induced ALI in mice and RAW264.7 cells. Therefore, we aimed to investigate whether plantamajoside could protect against LPS-…
Number of citations: 90 www.sciencedirect.com
H Ravn, L Brimer - Phytochemistry, 1988 - Elsevier
… In the present work, the antibacterial actlvlty of 1, for which we suggest the name plantamajoside … We suggest the name plantamajoside … In the agar diffuston assay, plantamajoside …
Number of citations: 109 www.sciencedirect.com
D Feng, R Guo, W Liao, J Li, S Cao - Pharmaceutical Biology, 2023 - Taylor & Francis
Context Plantamajoside (PMS) possesses rich pharmacological characteristics that have been applied to remedy dozens of diseases. However, the understanding of PMS in sepsis …
Number of citations: 4 www.tandfonline.com
X Zuo, L Li, L Sun - Journal of Receptors and Signal Transduction, 2021 - Taylor & Francis
Plantamajoside (PMS) is a major compound of Plantago asiatica and possesses anti-tumor property in several types of cancers. However, the effect of PMS on cervical cancer has not …
Number of citations: 17 www.tandfonline.com
F Liu, X Huang, J He, C Song, L Peng, T Chen… - Microbial …, 2019 - Elsevier
… In addition, plantamajoside was found to … of plantamajoside on periodontitis using the in vitro model. We investigated the anti-inflammatory effects and mechanism of plantamajoside on …
Number of citations: 40 www.sciencedirect.com
Y Wang, M Liu, S Chen, Q Wu - Experimental and …, 2020 - spandidos-publications.com
Plantamajoside (PMS) has been shown to have anticancer effects and is the main compound of Plantago asiatica. The aim of the present study was to investigate the effects of PMS on …
Number of citations: 12 www.spandidos-publications.com
S Pei, X Yang, H Wang, H Zhang… - BMC …, 2015 - bmccancer.biomedcentral.com
Metastasis is the major cause of death in breast cancers. MMPs play a key role in tumor microenvironment that facilitates metastasis. The existing researches suggest that the high …
Number of citations: 67 bmccancer.biomedcentral.com
Y Li, R Han, W Cao - Translational cancer research, 2020 - ncbi.nlm.nih.gov
Background Plantamajoside (PMS), an active anti-inflammatory component and antioxidant derived from Herba Plantaginis, has been reported to exert a suppressive effect in liver …
Number of citations: 4 www.ncbi.nlm.nih.gov

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